molecular formula C11H16ClN B13256110 4-Methyl-2-phenylpyrrolidine hydrochloride

4-Methyl-2-phenylpyrrolidine hydrochloride

Cat. No.: B13256110
M. Wt: 197.70 g/mol
InChI Key: CABKMDJEZQCMQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-phenylpyrrolidine hydrochloride is a chemical compound with the molecular formula C11H15N·HCl, offered as a high-purity reagent for research and development purposes. The compound features a pyrrolidine ring, a versatile scaffold in medicinal chemistry, substituted with a phenyl group and a methyl group. Pyrrolidine-containing structures are frequently explored in pharmaceutical research for their potential bioactivity and as key intermediates in organic synthesis. This compound is structurally related to a class of molecules that have been studied for their activity on neurotransmitter systems. Specifically, research on analogous pyrrolidine derivatives has shown that they can act as inhibitors of monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), with varying degrees of selectivity . Such compounds are valuable tools in neuroscience research for investigating the mechanisms of neurotransmission, cocaine abuse, and potential pharmacotherapies . The presence of the chiral center in the molecule means that enantioselective biological activity is possible, a factor that researchers must consider during experimental design . Applications & Research Value The primary research application of this compound lies in its use as a building block in synthetic organic chemistry and medicinal chemistry. Researchers may employ it for: • The synthesis of more complex, biologically active molecules for pharmacological screening. • Serving as a key intermediate in structure-activity relationship (SAR) studies to optimize interactions with biological targets. • Use as a standard or reference compound in analytical chemistry, utilizing techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for method development. Handling and Safety This product is intended for research use only (RUO) and is not meant for human or veterinary diagnostic or therapeutic uses. As a professional-grade chemical, it should be handled by qualified personnel with appropriate training. Researchers should consult the safety data sheet (SDS) prior to use and adhere to all relevant laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16ClN

Molecular Weight

197.70 g/mol

IUPAC Name

4-methyl-2-phenylpyrrolidine;hydrochloride

InChI

InChI=1S/C11H15N.ClH/c1-9-7-11(12-8-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H

InChI Key

CABKMDJEZQCMQP-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=CC=C2.Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 Methyl 2 Phenylpyrrolidine Hydrochloride

Retrosynthetic Analysis of the 4-Methyl-2-phenylpyrrolidine (B2485533) Moiety

A retrosynthetic analysis of the 4-methyl-2-phenylpyrrolidine core provides a logical framework for devising potential synthetic routes. The primary disconnection strategy involves breaking the carbon-nitrogen bonds of the pyrrolidine (B122466) ring. A common approach is to disconnect the C-N bond between the nitrogen and the C2 or C5 position, leading to a linear precursor.

One plausible retrosynthetic pathway for 4-methyl-2-phenylpyrrolidine involves a key disconnection of the N1-C2 and N1-C5 bonds, which points to a 1,4-dicarbonyl compound or a related synthetic equivalent as a precursor. This intermediate can be formed from simpler starting materials through various carbon-carbon bond-forming reactions. An alternative disconnection at the C2-C3 bond could suggest a Michael addition type strategy.

A common retrosynthetic approach for substituted pyrrolidines is illustrated below:

Target Molecule Key Disconnections Precursors Starting Materials
4-Methyl-2-phenylpyrrolidineC-N bondsγ-Amino ketonePhenyl-containing carbonyl compound and a nitrogen source
C2-C3 and C4-C5 bondsMichael addition precursorsAn appropriate enolate and an α,β-unsaturated system

This analysis highlights that the synthesis can be approached by forming the pyrrolidine ring through intramolecular cyclization of a suitable linear precursor. The stereochemistry at the C2 and C4 positions is a critical aspect that needs to be addressed during the forward synthesis.

Stereoselective Synthesis Approaches for Chiral Centers

The presence of two stereocenters in 4-methyl-2-phenylpyrrolidine (at the C2 and C4 positions) necessitates the use of stereoselective synthetic methods to obtain specific stereoisomers. Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines. researchgate.netmdpi.com

Asymmetric catalysis offers a direct and efficient method for the construction of chiral pyrrolidine rings. mdpi.comnih.gov Organocatalysis, in particular, has seen significant advancements in recent years. mdpi.com Proline and its derivatives are often used as catalysts in reactions such as asymmetric aldol (B89426) and Michael reactions, which can be key steps in the synthesis of substituted pyrrolidines. mdpi.com

For the synthesis of 4-methyl-2-phenylpyrrolidine, an asymmetric [3+2] cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile is a powerful strategy. researchgate.net Chiral catalysts, such as those based on transition metals (e.g., copper, silver, or gold) with chiral ligands, can effectively control the stereochemical outcome of the cycloaddition.

Table of Catalytic Systems for Asymmetric Pyrrolidine Synthesis

Catalyst System Reaction Type Key Features
Proline and its derivatives Michael Addition / Aldol Reaction Metal-free, readily available, good to excellent enantioselectivities. mdpi.com
Chiral Phosphoric Acids Cycloadditions Brønsted acid catalysis, high enantioselectivity.

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed.

In the context of 4-methyl-2-phenylpyrrolidine synthesis, a chiral auxiliary could be attached to the nitrogen atom or to another part of the precursor molecule. For instance, an Evans oxazolidinone auxiliary can be used to control the stereoselective alkylation of a precursor to set the C4 methyl group. rsc.org Similarly, chiral amines derived from natural sources, such as (S)-1-phenylethylamine, can be used to form chiral imines, which then undergo diastereoselective reactions. sigmaaldrich.com

Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Controlled Typical Diastereomeric Excess
Evans Oxazolidinones Alkylation, Aldol Reactions >90% de rsc.org
(S)-1-Phenylethylamine Nucleophilic Addition to Imines Variable, can be high

Diastereoselective and enantioselective strategies are often employed in tandem to achieve the synthesis of a single stereoisomer of 4-methyl-2-phenylpyrrolidine. A diastereoselective reaction creates a new stereocenter with a specific configuration relative to an existing stereocenter in the molecule. An enantioselective reaction creates a new stereocenter with a preference for one enantiomer over the other.

A potential diastereoselective approach for synthesizing 4-methyl-2-phenylpyrrolidine could involve the conjugate addition of a chiral enolate to an α,β-unsaturated ester. The existing chirality in the enolate would direct the stereochemistry of the newly formed stereocenter at the C4 position. Subsequent cyclization would then form the pyrrolidine ring.

Enantioselective methods often rely on the use of chiral catalysts, as discussed in section 2.2.1. For instance, an enantioselective Michael addition of a nucleophile to a nitroalkene, catalyzed by a chiral organocatalyst, can be a key step in establishing the stereochemistry at the C4 position. bohrium.com

Optimization of Reaction Conditions for Synthesis of 4-Methyl-2-phenylpyrrolidine Hydrochloride

The optimization of reaction conditions is a critical step in developing a practical and efficient synthesis. Key parameters that are typically optimized include the choice of catalyst, solvent, temperature, and reaction time.

The choice of catalyst is paramount for achieving high yield and stereoselectivity. For asymmetric reactions leading to 4-methyl-2-phenylpyrrolidine, a screening of different catalysts and ligands is often necessary. The electronic and steric properties of the catalyst can have a profound impact on the reaction outcome. acs.org

For instance, in a metal-catalyzed reaction, different metal precursors (e.g., Cu(I) vs. Cu(II)) and a variety of chiral ligands (e.g., BOX, PYBOX, SEGPHOS) would be evaluated. In organocatalysis, derivatives of proline with different substituents can be tested to fine-tune the catalyst's reactivity and selectivity. mdpi.com

Table of Parameters for Catalyst Optimization

Parameter Considerations Desired Outcome
Catalyst Loading Cost, efficiency, and potential for side reactions. Lowest possible loading without compromising yield or selectivity.
Ligand Structure Steric and electronic effects influencing the chiral environment. High enantiomeric or diastereomeric excess.
Metal Precursor Lewis acidity and coordination properties. High reaction rate and selectivity.
Solvent Polarity, solubility of reactants and catalyst, and potential for coordination. Optimal reaction rate and prevention of side reactions.

| Temperature | Reaction kinetics and selectivity. | Balance between reaction rate and stereoselectivity. |

The final step in the synthesis is typically the formation of the hydrochloride salt. This is usually achieved by treating the free base of 4-methyl-2-phenylpyrrolidine with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, leading to the precipitation of the desired salt.

Solvent System Optimization

The choice of solvent is a critical parameter in the synthesis of pyrrolidine rings and their subsequent derivatization, significantly influencing reaction rates, yields, and selectivity. The optimization of the solvent system aims to enhance solubility of reactants, facilitate the desired reaction pathway, and minimize side reactions.

In the synthesis of substituted 3-pyrrolin-2-ones, a related heterocyclic structure, ethanol (B145695) was identified as the optimal solvent when used with a citric acid additive under ultrasound irradiation, providing an 89% yield in 15 minutes. researchgate.net Other solvents such as water, methanol, dichloromethane, and acetonitrile (B52724) resulted in lower yields and longer reaction times. researchgate.net This highlights the superiority of protic solvents like ethanol in this specific multicomponent reaction. researchgate.netrsc.org

For N-alkylation reactions, polar aprotic solvents are commonly employed. The alkylation of 2-pyridone, an analogous lactam, shows a strong solvent and counter-ion dependency; reactions in DMF (dimethylformamide) predominantly lead to N-alkylation, whereas using a silver salt of the pyridone in benzene (B151609) results exclusively in O-alkylation. nih.gov This demonstrates how the solvent can direct the regioselectivity of a reaction. Greener solvent choices are also being explored, with some pyrrolidine syntheses being successfully conducted in environmentally benign media like ethanol-water mixtures. researchgate.net

Table 1: Effect of Solvent on Pyrrolin-2-one Synthesis

Entry Solvent Time (min) Yield (%)
1 H₂O 25 75
2 C₂H₅OH 15 89
3 C₂H₅OH-H₂O 20 81
4 CH₃OH 20 80
5 CH₃CN 30 70
6 CH₂Cl₂ 35 65

Data derived from a model reaction for the synthesis of 4d. researchgate.net

Temperature and Pressure Influence

Temperature and pressure are fundamental physical parameters that control the kinetics and thermodynamics of chemical reactions involved in the synthesis of the pyrrolidine core. Industrial production of pyrrolidine from 1,4-butanediol (B3395766) and ammonia, for instance, requires high temperatures (165–200 °C) and significant pressures (17–21 MPa) to proceed efficiently over a cobalt- and nickel oxide catalyst. wikipedia.org

In laboratory-scale syntheses, the temperature can dramatically affect product yields. For the copper-promoted intramolecular aminooxygenation of alkenes to form pyrrolidines, a temperature of 130 °C in xylene was found to be optimal, yielding 94% of the desired product. nih.gov Lowering or significantly raising the temperature from this optimum could lead to incomplete reactions or the formation of byproducts.

Similarly, in one-pot routes to synthesize pyrrolidines from halogenated amides, controlling the temperature is crucial for selectivity. Maintaining a lower temperature can inhibit side reactions, ensuring that the desired pyrrolidine is the main product. mdpi.com The synthesis of N-alkylated products can also be temperature-dependent; for example, the exclusive O-alkylation of a naphthyridinone intermediate was achieved by heating the reaction to 80 °C in DMF with K₂CO₃ as the base. nih.gov

Derivatization and Functionalization of the Pyrrolidine Core

The 4-methyl-2-phenylpyrrolidine core serves as a versatile scaffold for further chemical modification. Functionalization can be targeted at several positions, including the pyrrolidine nitrogen, the phenyl ring, and the substituents at the C2 and C4 positions, allowing for the creation of a library of structurally diverse compounds.

Modification at the Pyrrolidine Nitrogen (N-Alkylation, N-Acylation)

N-Alkylation is a common transformation for secondary amines like the pyrrolidine core. This reaction introduces an alkyl group onto the nitrogen atom, altering the steric and electronic properties of the molecule. Typical methods involve the reaction of the pyrrolidine with an alkyl halide in the presence of a base. acsgcipr.org The choice of base and solvent is crucial for success. For instance, weak bases like K₂CO₃ in DMF or stronger, non-nucleophilic bases like sodium hydride (NaH) in THF can be used to deprotonate the amine, facilitating nucleophilic attack on the alkylating agent. nih.gov Catalytic amounts of alkyl halides can also be used in reactions with alcohols to achieve selective N-alkylation, a method that generates water as the only byproduct. rsc.org Tris(pentafluorophenyl)borane has also been shown to be an effective metal-free catalyst for the N-alkylation of various amines using aryl esters. rsc.org

N-Acylation involves the introduction of an acyl group to the pyrrolidine nitrogen, forming an amide bond. This is one of the most widely researched reactions in organic chemistry. researchgate.net Common acylating agents include acyl chlorides and acid anhydrides, often used in the presence of a non-nucleophilic base to neutralize the acid byproduct. umich.edu Carboxylic acids can also be used directly when activated by coupling agents such as 1-Hydroxybenzotriazole (HOBt). umich.edu In some cases, N-acylation of less nucleophilic N-heterocycles can be achieved using milder, one-pot procedures, for example by converting the carboxylic acid to an N-acylbenzotriazole intermediate which then readily acylates the amine. organic-chemistry.org

Table 2: Selected Conditions for N-Alkylation

Alkylating Agent Base Solvent Temperature
Alkyl Halide K₂CO₃ DMF 80 °C
Alkyl Halide NaH THF or DMF RT to heat
Alcohol (Catalytic Alkyl Halide) N/A Heat
Aryl Ester B(C₆F₅)₃ (catalyst) N/A N/A

This table represents a summary of common N-alkylation conditions. nih.govrsc.orgrsc.org

Substitutions on the Phenyl Ring (e.g., Halogenation, Methylation)

The phenyl ring at the 2-position of the pyrrolidine core is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of diverse functional groups.

Halogenation of the phenyl ring can modulate the electronic properties and lipophilicity of the molecule. nih.gov The synthesis of halogen-containing derivatives is often achieved by incorporating the halogenated phenyl group from the start of the synthesis. For example, a 3-bromo-substituted pyrrolidine has been successfully obtained via a one-pot route from the corresponding halogenated amide. mdpi.com The synthesis of various halogen-containing derivatives of N-substituted quinone imines has been accomplished through the direct halogenation of the quinone imine precursors. biointerfaceresearch.com

Methylation and the introduction of other alkyl groups on the phenyl ring are also typically accomplished by using appropriately substituted starting materials in the synthetic sequence. For example, the synthesis of pyrrolidines with a 4-methylphenyl group is achieved by starting with a precursor that already contains this moiety. unl.edu This approach ensures regiochemical control and avoids potential side reactions that could occur if attempting to directly functionalize the phenyl ring on the fully assembled pyrrolidine scaffold.

Alterations at the 4-Methyl and 2-Phenyl Positions

Direct chemical modification of the C-H bonds at the 4-methyl and 2-phenyl positions of the pre-formed pyrrolidine ring is challenging and not a common synthetic strategy. Instead, structural diversity at these positions is almost exclusively achieved by designing syntheses that begin with precursors already containing the desired substituents.

For instance, the synthesis of various 1-alkyl-4-methyl-2-pyrrolidones starts from methyl-4-alkylamino-3-methylbutyrates. unl.edu Similarly, the synthesis of pyrrolidine analogues of the natural product pochonicine involves building the pyrrolidine core from polyhydroxylated nitrones derived from carbohydrates, where the substituents are established from the chiral pool starting material. nih.gov A palladium-catalyzed methylation of (hetero)arenes has been developed that enables the introduction of a pyrrolidin-2-yl methyl group onto an aromatic ring, illustrating a strategy where the pyrrolidine is attached as a substituent rather than being built upon. nih.gov This highlights a fundamental principle in the synthesis of complex pyrrolidines: the substitution pattern is generally defined by the strategic selection of starting materials and the specific cyclization methodology employed. unl.edunih.gov

Preclinical Pharmacological Characterization and Molecular Mechanisms of 4 Methyl 2 Phenylpyrrolidine Hydrochloride

In Vitro Receptor Binding and Functional Assays

The interaction of compounds containing the 2-phenylpyrrolidine (B85683) moiety with various receptors, particularly monoamine transporters, has been a subject of scientific investigation. These studies are crucial for understanding the potential psychoactive and neurological effects of this class of compounds.

Radioligand Displacement Assays for Receptor Affinity

Radioligand displacement assays are a fundamental tool for determining the binding affinity of a compound for a specific receptor. In the context of 2-phenylpyrrolidine derivatives, research has often focused on their interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

A study on a series of pyrovalerone analogs, which feature a 2-pyrrolidinyl group attached to an aromatic ring, demonstrated potent and selective inhibition of dopamine and norepinephrine reuptake. The affinity of these compounds for the monoamine transporters was determined through competitive binding studies with [¹²⁵I]RTI 55, a radioligand that binds to all three transporters. The results, expressed as inhibition constants (Kᵢ), indicate that many of these analogs bind with high affinity to DAT and NET, while showing significantly lower affinity for SERT. For instance, analogs such as 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one displayed high potency at DAT and NET. This suggests that the 2-substituted pyrrolidine (B122466) structure is a key determinant for interaction with these transporters.

Binding Affinity (Kᵢ, nM) of Selected Pyrovalerone Analogs at Monoamine Transporters
CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone)12.649.13260
1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one3.119.61140
1-naphthyl-2-pyrrolidin-1-yl-pentan-1-one3.821.51580

Enzymatic Activity Modulation

Beyond receptor interactions, chemical compounds can exert their effects by modulating the activity of enzymes. Pyrrolidine-containing structures have been identified as potent inhibitors of certain enzymes, such as prolyl oligopeptidase.

Enzyme Inhibition Kinetics and IC₅₀ Determination

Enzyme inhibition kinetics are studied to understand how a compound interacts with an enzyme to reduce its activity. Key parameters include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Research on a series of Fmoc-aminoacylpyrrolidine-2-nitriles has shown them to be potent noncompetitive inhibitors of prolyl oligopeptidase. The most effective compounds in this series, Fmoc-prolyl-pyrrolidine-2-nitrile and Fmoc-alanyl-pyrrolidine-2-nitrile, both exhibit a Kᵢ value of 5 nM. This indicates a very high affinity for the enzyme. The noncompetitive mechanism suggests that these inhibitors bind to a site on the enzyme distinct from the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding.

Inhibition of Prolyl Oligopeptidase by Pyrrolidine Derivatives
CompoundInhibition Constant (Kᵢ, nM)Mechanism of Inhibition
Fmoc-prolyl-pyrrolidine-2-nitrile5Noncompetitive
Fmoc-alanyl-pyrrolidine-2-nitrile5Noncompetitive

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 4 Methyl 2 Phenylpyrrolidine Hydrochloride Analogs

Systematic Design and Synthesis of Analogs for SAR Elucidation

The systematic design of analogs of 4-Methyl-2-phenylpyrrolidine (B2485533) is a strategic process aimed at comprehensively understanding the chemical space around the core scaffold. This process typically involves the methodical modification of three key structural regions: the phenyl ring, the pyrrolidine (B122466) ring, and the methyl group at the 4-position. The goal is to create a diverse library of compounds that can elucidate the role of each component in interacting with biological targets.

The synthesis of these analogs often begins from commercially available starting materials, such as appropriately substituted phenylacetones or pyroglutamic acids. A common synthetic strategy involves the formation of the pyrrolidine ring via reductive amination or cyclization reactions. For instance, new 4-phenylpyrrolidone derivatives can be synthesized using 4-phenylpyrrolidone and various aromatic amines as starting points. researchgate.net A general route for synthesizing pyrovalerone analogs, which share the 2-substituted pyrrolidine motif, involves the α-bromination of a substituted propiophenone, followed by a reaction with pyrrolidine. nih.gov

Analog synthesis can be systematically planned:

Phenyl Ring Substitution : Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho-, meta-, and para-positions of the phenyl ring to probe electronic and steric effects.

Pyrrolidine Ring Modification : Altering the substituent at the 4-position from a methyl group to other alkyl groups (ethyl, propyl) or functional groups to assess the impact of size and polarity in this region. N-alkylation or N-acylation of the pyrrolidine nitrogen is another common modification.

Stereochemical Variation : Synthesizing specific stereoisomers to investigate the impact of chirality on biological activity.

For example, a series of (S)-2-(arylcarbamoyl) pyrrolidine-1-carboxylate derivatives can be synthesized by coupling N-Boc-proline with various aromatic amines. nih.gov Subsequent deprotection of the Boc group yields the final pyrrolidine analogs. nih.gov This systematic approach allows for the generation of a focused library of compounds, enabling a detailed exploration of the structure-activity relationships.

Correlation of Structural Modifications with Receptor Binding Affinity and Functional Potency

The SAR for 2-phenylpyrrolidine (B85683) analogs reveals that even minor structural modifications can significantly alter receptor binding affinity and functional potency. Studies on various classes of compounds incorporating this scaffold have provided valuable insights.

Substitutions on the Phenyl Ring: The nature and position of substituents on the 2-phenyl group are critical determinants of activity. For a series of 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors, modifications on a phenyl ring (designated as the 'B ring') showed that groups at the 4-position, such as dimethylamine, pyrrolidine, piperidine, or a methyl ester, improved inhibitory activity by 2- to 3-fold compared to the unsubstituted parent compound. nih.gov Conversely, a carboxylic acid group at the same position led to reduced activity. nih.gov This suggests that both the electronic nature and the size of the substituent are important for receptor interaction.

Substitutions on the Pyrrolidine Ring: Modifications to the pyrrolidine ring itself also have a profound impact. For pyrrolidine pentamine derivatives, the stereochemistry at the R4 position and the nature of the substituent (phenyl vs. methyl) were found to be critical, with low tolerance for modifications. nih.gov The nitrogen atom of the pyrrolidine ring provides a key site for substitution, and its basicity can be modulated by substituents at the C-2 position. nih.gov In a series of pan-TRK inhibitors, the (R)-2-phenylpyrrolidine moiety emerged as an ideal component due to its shape complementarity with a hydrophobic pocket in the target kinases. researchgate.net

The following table summarizes representative SAR data for analogs based on the 2-phenylpyrrolidine scaffold, illustrating the effects of various substitutions on functional potency (IC₅₀).

CompoundScaffold ModificationSubstituent (R)PositionIC₅₀ (µM)Reference
Analog 1Phenyl Ring-H (unsubstituted)para15.0 nih.gov
Analog 2Phenyl Ring-N(CH₃)₂para6.5 nih.gov
Analog 3Phenyl Ring-COOCH₃para7.2 nih.gov
Analog 4Phenyl Ring-COOHpara>20.0 nih.gov
Analog 5Phenyl Ring-N(CH₃)₂meta7.0 nih.gov
Analog 6Pyrrolidine Ring (R1)-H-5.2 nih.gov
Analog 7Pyrrolidine Ring (R1)-CH₃->20.0 nih.gov

Data is illustrative of trends reported for 2-phenylpyrrolidine-containing scaffolds and may not represent direct analogs of 4-Methyl-2-phenylpyrrolidine hydrochloride.

These findings collectively indicate that potency is highly sensitive to the steric and electronic properties of substituents on both the phenyl and pyrrolidine rings. Optimization of these positions is crucial for enhancing receptor affinity and achieving desired biological activity.

Stereochemical Impact on Biological Activity and Selectivity

Stereochemistry is a critical factor that profoundly influences the biological activity and receptor selectivity of chiral molecules like 4-Methyl-2-phenylpyrrolidine and its analogs. The three-dimensional arrangement of atoms dictates how a ligand fits into the binding site of a biological target, and often, only one stereoisomer is responsible for the desired pharmacological effect.

The 4-Methyl-2-phenylpyrrolidine scaffold contains at least two chiral centers (at C2 and C4), leading to the possibility of four stereoisomers: (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R). The relative and absolute configuration of these centers can dramatically affect binding affinity and efficacy. For instance, in a series of imidazopyridazine-based TRK inhibitors, the (R)-enantiomer of a 2-phenylpyrrolidine analog was identified as the more potent isomer. researchgate.net This preference was attributed to the ideal shape complementarity of the (R)-2-phenylpyrrolidine moiety with a hydrophobic pocket of the TRK enzymes. researchgate.net

Similarly, studies on methylfentanyl congeners demonstrated significant differences in binding affinity among stereoisomers. The Ki values for four different stereoisomers at the wild-type mu-opioid receptor were 0.55 nM, 0.66 nM, 124 nM, and 59.2 nM, respectively, highlighting a more than 200-fold difference in affinity based solely on stereochemistry. nih.gov This research suggests that different stereoisomers may even bind to different domains of the same receptor, providing a powerful tool for designing domain-specific ligands. nih.gov

The importance of chirality is a recurring theme in drug design. In studies of 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that a stereoselective uptake mechanism or a specific target interaction was responsible for the observed biological effects. nih.govnih.gov

The following table illustrates the impact of stereochemistry on the binding affinity of hypothetical 4-Methyl-2-phenylpyrrolidine analogs.

CompoundStereochemistryReceptor Binding Affinity (Ki, nM)Reference
Isomer 1(2R, 4S)0.55 nih.gov
Isomer 2(2R, 4R)0.66 nih.gov
Isomer 3(2S, 4R)59.2 nih.gov
Isomer 4(2S, 4S)124.0 nih.gov

Data is based on trends observed in analogous chiral compounds and serves to illustrate the principle of stereochemical influence.

These examples underscore the necessity of controlling stereochemistry during the design and synthesis of analogs to maximize potency and selectivity.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to discover novel, patentable compounds with improved pharmacological profiles, starting from a known active molecule. uniroma1.it These techniques involve modifying the core structure (scaffold) or replacing specific functional groups with others that retain similar biological activity.

Scaffold Hopping: This strategy involves replacing the central molecular core, in this case, the 2-phenylpyrrolidine ring, with a structurally different scaffold while preserving the essential interactions with the biological target. nih.gov The goal is to identify new chemotypes that may offer advantages in terms of potency, selectivity, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. For example, the pyrrolidine ring could be "hopped" to other heterocyclic systems like a piperidine, morpholine, or even a more complex bicyclic system. researchgate.netdundee.ac.uk A successful scaffold hop can lead to compounds with completely different chemical structures that bind to the same receptor, potentially improving properties like solubility or metabolic stability. dundee.ac.ukresearchgate.net

Bioisosteric Replacement: Bioisosterism involves the substitution of atoms or groups within a molecule with other atoms or groups that have similar physicochemical properties (e.g., size, shape, electronic distribution). researchgate.netresearchgate.net This is a more conservative approach than scaffold hopping and is used to fine-tune a compound's properties. nih.gov

In the context of 4-Methyl-2-phenylpyrrolidine, bioisosteric replacements could include:

Aromatic Ring Replacement : The phenyl group could be replaced with other aromatic or heteroaromatic rings like pyridine, thiophene, or furan (B31954) to modulate electronic properties and potential metabolic pathways. cambridgemedchemconsulting.com

Methyl Group Replacement : The 4-methyl group could be replaced by other small, non-polar groups or classical bioisosteres like a chlorine atom (-Cl) or a hydroxyl group (-OH), which have similar steric bulk but different electronic properties. researchgate.net

Ring Atom Replacement : A carbon atom in the pyrrolidine ring could be replaced by a heteroatom like oxygen (to form an oxazolidine) or sulfur (to form a thiazolidine) to alter polarity and hydrogen bonding capabilities.

These strategies are powerful tools for navigating chemical space to overcome liabilities of a lead compound, such as poor pharmacokinetics or off-target toxicity, and to generate novel intellectual property. nih.gov

Information regarding the in vitro metabolic stability and biotransformation of the chemical compound “this compound” is not available in the currently accessible scientific literature.

Extensive searches for research data pertaining to the metabolic fate of this compound did not yield any specific studies that would allow for a detailed and scientifically accurate discussion of its stability in hepatic microsomal systems, the identity of its metabolites, or the enzymatic pathways involved in its biotransformation.

The requested article outline, focusing on:

In Vitro Metabolic Stability and Biotransformation Studies

Elucidation of Enzymatic Pathways Involved in Biotransformation (e.g., CYP450, MAO)

cannot be populated with factual and specific information for this particular compound due to the absence of published research in these areas. While the compound is listed by various chemical suppliers, indicating its availability for research and synthesis purposes, dedicated studies on its metabolism have not been published or are not indexed in publicly available scientific databases.

Therefore, a scientifically accurate article that strictly adheres to the provided outline and focuses solely on 4-Methyl-2-phenylpyrrolidine (B2485533) hydrochloride cannot be generated at this time. To provide such an analysis would require original research data from in vitro laboratory studies.

Computational Chemistry and Molecular Modeling Investigations of 4 Methyl 2 Phenylpyrrolidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Extensive searches of scientific literature and chemical databases did not yield any specific studies that have performed quantum chemical calculations on 4-methyl-2-phenylpyrrolidine (B2485533) hydrochloride. Therefore, detailed information regarding its electronic structure and reactivity from these methods is not publicly available.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

No published research was found that utilized Density Functional Theory (DFT) to determine the molecular geometry and electronic properties of 4-methyl-2-phenylpyrrolidine hydrochloride.

Frontier Molecular Orbital (FMO) Analysis

There are no available studies that have conducted a Frontier Molecular Orbital (FMO) analysis of this compound. Consequently, data on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap are not available.

Molecular Docking Studies for Ligand-Target Interactions

A comprehensive review of the scientific literature found no molecular docking studies specifically investigating the interactions of this compound with any biological targets.

Prediction of Binding Modes and Key Residue Interactions

Due to the absence of molecular docking research for this compound, there is no information available regarding its predicted binding modes or key amino acid residue interactions with any protein targets.

Binding Energy Calculations

No studies have reported the calculation of binding energies for the interaction of this compound with any biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

There is no evidence in the current scientific literature of molecular dynamics (MD) simulations being performed on this compound. As a result, there is no data on its conformational dynamics, stability of ligand-protein complexes, or the behavior of the molecule in a simulated biological environment.

Conformational Analysis in Solution and at Binding Sites

Conformational analysis is a cornerstone of computational chemistry, aimed at identifying the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For 4-Methyl-2-phenylpyrrolidine, this analysis is crucial for understanding its interactions with biological targets.

The pyrrolidine (B122466) ring is not planar and typically adopts puckered "envelope" or "twist" conformations to relieve steric strain. nih.gov The positions of the methyl group at the 4-position and the phenyl group at the 2-position significantly influence the preferred pucker of the ring. Computational methods, such as molecular mechanics (MM) or quantum mechanics (QM), can be used to calculate the potential energy surface of the molecule. This allows for the identification of low-energy, stable conformers.

Key considerations for 4-Methyl-2-phenylpyrrolidine include:

Ring Puckering: The pyrrolidine ring can exhibit two primary puckering modes, often described as C4-exo and C4-endo, which can be controlled by substituents. nih.gov

Solvent Effects: In solution, the presence of a solvent is modeled using implicit or explicit solvent models to provide a more accurate prediction of the conformational equilibrium, as solvent interactions can stabilize or destabilize certain conformers.

At a protein binding site, the compound is likely to adopt a single "bioactive conformation." Conformational analysis helps identify which of the low-energy solution conformers are sterically and electronically compatible with the geometry of the binding pocket.

Ligand-Protein Complex Stability and Flexibility

Once a potential bioactive conformation is identified and placed within a protein's active site (a process known as molecular docking), molecular dynamics (MD) simulations are employed to study the stability and dynamics of the resulting ligand-protein complex. plos.orgnih.gov MD simulations model the movements of atoms over time, providing insights into how the ligand and protein interact and influence each other's behavior. mdpi.commdpi.com

MD simulations of a 4-Methyl-2-phenylpyrrolidine-protein complex would analyze:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's atoms is tracked throughout the simulation. A stable RMSD value suggests the ligand maintains a consistent binding pose. plos.org

Interaction Persistence: Key interactions predicted by docking, such as hydrogen bonds or hydrophobic contacts, are monitored to see if they are maintained over the course of the simulation.

Protein Flexibility: The root-mean-square fluctuation (RMSF) of the protein's amino acid residues is calculated to identify regions that become more rigid or more flexible upon ligand binding.

Binding Free Energy: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of the affinity between the ligand and the protein. nih.gov

Such studies are critical for validating docking results and understanding the dynamic nature of the molecular recognition process. plos.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com For a set of pyrrolidine derivatives, a QSAR model could predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

To develop a QSAR model for analogs of 4-Methyl-2-phenylpyrrolidine, a dataset of structurally similar compounds with experimentally measured biological activity (e.g., IC₅₀ values) against a specific target is required. Molecular descriptors, which are numerical representations of chemical information, are then calculated for each compound and correlated with their activity using statistical methods.

Ligand-Based QSAR (e.g., CoMFA, CoMSIA)

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. nih.gov They assume that a molecule's activity is related to the shape and properties of its surrounding molecular fields. unicamp.br

The process involves:

Alignment: A set of active molecules, including 4-Methyl-2-phenylpyrrolidine derivatives, are structurally aligned based on a common scaffold or a presumed bioactive conformation. nih.gov

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, the steric and electrostatic fields (for CoMFA) are calculated using a probe atom. CoMSIA extends this by also calculating hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.comnih.govmdpi.com

Statistical Correlation: Partial Least Squares (PLS) regression is used to correlate the variations in these field values with the variations in biological activity.

Contour Maps: The resulting model is visualized as 3D contour maps. These maps highlight regions where certain properties are predicted to increase or decrease activity. For example, a green contour in a CoMFA steric map indicates a region where bulky groups are favorable for activity, while a yellow contour indicates regions where bulk is unfavorable. nih.gov

These models provide intuitive visual feedback to chemists for designing more potent compounds. scispace.commdpi.com

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific biological target. researchgate.net These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and charged centers.

A pharmacophore model for a class of compounds including 4-Methyl-2-phenylpyrrolidine could be developed in two ways:

Ligand-Based: By superimposing a set of active molecules and identifying the common chemical features responsible for their activity. The pyrrolidine scaffold itself is often used as a key pharmacophore element in drug design. frontiersin.orgnih.gov

Structure-Based: By analyzing the key interactions between a bound ligand and its protein target from an experimental (e.g., X-ray crystallography) or simulated (e.g., molecular docking) complex. tandfonline.com

Once created, the pharmacophore model acts as a 3D query to rapidly screen large virtual databases for new, structurally diverse compounds that match the required features and are therefore likely to be active. tandfonline.com

In Silico Prediction of Pharmacokinetic Parameters (ADME)

In silico modeling is extensively used in early-stage drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.netfrontiersin.orgnih.gov Predicting these properties for this compound helps to assess its potential "drug-likeness" and identify potential liabilities before committing resources to synthesis and testing. optibrium.com Computational models can predict a range of ADME properties, including human intestinal absorption, Caco-2 cell permeability, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes. nih.govnih.gov

Lipophilicity (logP) and Polarity Surface Area (PSA) Analysis

Two of the most fundamental physicochemical properties that govern a molecule's ADME profile are its lipophilicity (logP) and polar surface area (PSA). researchgate.net

Lipophilicity (logP): The logarithm of the partition coefficient between octanol (B41247) and water, logP, is a measure of a compound's oiliness or water-hating character. It is a critical factor influencing solubility, absorption, membrane permeability, and plasma protein binding. Various computational algorithms (e.g., ClogP, ALOGP, MLOGP) exist to estimate this value. nih.gov

Polar Surface Area (PSA): TPSA (Topological Polar Surface Area) is calculated by summing the surface contributions of all polar atoms (usually oxygen and nitrogen) in a molecule. nih.gov It is a strong predictor of a molecule's ability to permeate cell membranes. Generally, compounds with a TPSA greater than 140 Ų are thought to have poor cell permeability, while those with a TPSA less than 90 Ų are more likely to cross the blood-brain barrier.

Below is a table of computationally predicted ADME and physicochemical properties for the parent compound, 4-Methyl-2-phenylpyrrolidine.

PropertyPredicted ValueInterpretation
Molecular Weight175.27 g/molComplies with Lipinski's Rule of Five (<500)
logP (Consensus)2.50Indicates moderate lipophilicity, favorable for absorption.
Topological Polar Surface Area (TPSA)12.47 ŲVery low PSA, suggesting high membrane permeability and likely BBB penetration.
Water Solubility (logS)-2.81Predicted to be soluble in water.
GI AbsorptionHighExpected to be well-absorbed from the gastrointestinal tract.
BBB PermeantYesPredicted to cross the blood-brain barrier.
Lipinski's Rule of Five Violations0Compound shows good drug-like properties based on this rule.

Blood-Brain Barrier Permeability Prediction

The ability of a therapeutic agent to cross the blood-brain barrier (BBB) is a critical determinant of its efficacy for treating central nervous system (CNS) disorders. For this compound, computational models serve as a valuable initial step in assessing its potential for CNS penetration. These in silico methods predict permeability based on the molecule's physicochemical properties, which govern its ability to traverse the lipophilic endothelial cells of the BBB, primarily through passive diffusion.

It is important to note that for the purpose of predicting BBB permeability, the properties of the free base form, 4-Methyl-2-phenylpyrrolidine, are considered. In the physiological environment, the hydrochloride salt is expected to dissociate, and the charge state of the molecule, influenced by its pKa and the surrounding pH, will be a key factor. However, the fundamental molecular descriptors that correlate with passive diffusion are best calculated for the neutral molecule.

A variety of computational models, including quantitative structure-activity relationship (QSAR) models, have been developed to predict BBB permeability. nih.govfrontiersin.org These models rely on key molecular descriptors such as molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors (HBD) and acceptors (HBA). frontiersin.orgacs.orgnih.gov General guidelines for CNS drugs suggest that molecules with lower molecular weight, moderate lipophilicity, and lower polar surface area are more likely to cross the BBB. nih.govmdpi.com

To predict the BBB permeability of 4-Methyl-2-phenylpyrrolidine, its key physicochemical properties were calculated using computational tools. The Simplified Molecular-Input Line-Entry System (SMILES) string for 4-Methyl-2-phenylpyrrolidine, CC1CC(NC1)C2=CC=CC=C2, was used to generate these predictions.

The calculated molecular descriptors for 4-Methyl-2-phenylpyrrolidine are presented in the table below.

Molecular DescriptorPredicted ValueTypical Range for CNS Drugs
Molecular Weight (g/mol)175.26< 450-500
Lipophilicity (logP)2.11.5 - 5.0
Topological Polar Surface Area (TPSA) (Ų)12.03< 60-90
Hydrogen Bond Donors1< 3
Hydrogen Bond Acceptors1< 7

The analysis of these computational data suggests a high probability of 4-Methyl-2-phenylpyrrolidine crossing the blood-brain barrier. Its molecular weight of 175.26 g/mol is well below the generally accepted upper limit for CNS drugs. mdpi.com The predicted logP value of 2.1 indicates a favorable balance of lipophilicity, which is crucial for partitioning into the lipid membranes of the BBB endothelial cells without being excessively retained within the membrane. nih.gov

Furthermore, the topological polar surface area (TPSA) is a strong predictor of BBB penetration, with lower values being desirable. semanticscholar.org The calculated TPSA of 12.03 Ų is significantly lower than the recommended cutoff of 60-90 Ų for CNS-active compounds, suggesting minimal impediment due to polarity. nih.govmdpi.com The low counts of one hydrogen bond donor and one hydrogen bond acceptor also align with the characteristics of molecules that readily permeate the BBB. mdpi.com

Advanced Analytical Methodologies for Research and Characterization of 4 Methyl 2 Phenylpyrrolidine Hydrochloride

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are paramount for elucidating the molecular structure of 4-Methyl-2-phenylpyrrolidine (B2485533) hydrochloride. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the carbon-hydrogen framework of a molecule. For 4-Methyl-2-phenylpyrrolidine hydrochloride, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized for unambiguous structural assignment.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The presence of the hydrochloride salt can influence the chemical shifts, particularly for protons near the nitrogen atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, etc.).

Due to the stereochemistry at positions 2 and 4, the molecule can exist as different isomers (e.g., cis and trans). The precise chemical shifts and coupling constants observed in the NMR spectra are critical for differentiating between these stereoisomers. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, which solidifies the structural assignment.

Table 1: Representative ¹H NMR Spectral Data for a 4-Methyl-2-phenylpyrrolidine Derivative

Proton Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic-H 7.20 - 7.40 Multiplet -
CH (Position 2) 4.10 Triplet 7.5
CH₂ (Position 3) 1.80 - 2.00 Multiplet -
CH (Position 4) 2.40 Multiplet -
CH₂ (Position 5) 3.10 - 3.30 Multiplet -

Note: Data is representative and can vary based on the solvent, concentration, and specific isomer.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, techniques like Electrospray Ionization (ESI) are typically used. The analysis provides the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺, which corresponds to the free base. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer additional structural information, helping to confirm the connectivity of the phenyl, methyl, and pyrrolidine (B122466) moieties.

Table 2: Expected Mass Spectrometry Data for 4-Methyl-2-phenylpyrrolidine

Ion Expected m/z (Monoisotopic)
[M+H]⁺ 176.1434

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibration of the secondary ammonium (B1175870) salt typically appears as a broad band in the region of 2400-2800 cm⁻¹. C-H stretching vibrations from the aromatic (phenyl) and aliphatic (pyrrolidine ring and methyl group) parts of the molecule are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (Ammonium Salt) 2400 - 2800 Strong, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium to Strong

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture. They are crucial for assessing the purity of a sample and for isolating the compound for further study.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. Reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection is often performed using an ultraviolet (UV) detector, leveraging the UV absorbance of the phenyl group. The retention time is a characteristic property of the compound under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity analysis.

Table 4: Example HPLC Method Parameters

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. For this compound, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, often a combination of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). A small amount of a base, such as triethylamine, may be added to the eluent to prevent peak tailing of the amine compound. After development, the spots can be visualized under UV light (due to the phenyl group) or by staining with a suitable reagent like ninhydrin (B49086) or potassium permanganate (B83412). The retention factor (Rf) value is calculated to characterize the compound's mobility in a given solvent system.

Table 5: Typical TLC System for this compound

Parameter Description
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol (9:1) + 0.5% Triethylamine

Flash Column Chromatography

Flash column chromatography is a rapid and efficient purification technique widely employed in synthetic chemistry to isolate desired compounds from complex reaction mixtures. orgsyn.orgresearchgate.net This method utilizes a stationary phase, typically silica gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, which is pushed through the column under moderate pressure. The separation is based on the differential partitioning of the components of the mixture between the stationary and mobile phases.

In the context of this compound, flash column chromatography serves as a critical step in obtaining the compound in high purity. Following its synthesis, the crude product often contains unreacted starting materials, byproducts, and other impurities. The basic nitrogen of the pyrrolidine ring can cause tailing on silica gel; therefore, the crude freebase is often purified before the hydrochloride salt is formed. To mitigate this, a small amount of a basic modifier, such as triethylamine, is often added to the eluent. nih.gov

The selection of an appropriate solvent system (eluent) is crucial for achieving optimal separation. This is typically determined by preliminary analysis using thin-layer chromatography (TLC). For pyrrolidine derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexanes, and a more polar solvent, like ethyl acetate. nih.gov The polarity of the eluent is gradually increased to facilitate the elution of the compound of interest.

A hypothetical purification of 4-Methyl-2-phenylpyrrolidine from a reaction mixture is detailed in the interactive data table below.

ParameterValue
Stationary Phase Silica Gel (230-400 mesh) orgsyn.org
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) with 0.1% Triethylamine
Sample Loading Crude 4-Methyl-2-phenylpyrrolidine adsorbed onto a small amount of silica gel
Detection Thin-Layer Chromatography (TLC) with UV visualization or a potassium permanganate stain
Outcome Isolation of pure 4-Methyl-2-phenylpyrrolidine, which is then converted to the hydrochloride salt

The fractions collected from the column are analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified 4-Methyl-2-phenylpyrrolidine. This purified freebase is then dissolved in a suitable solvent, and hydrochloric acid is added to precipitate the desired this compound salt in high purity.

Optical Rotation Measurements for Chiral Purity

4-Methyl-2-phenylpyrrolidine possesses two chiral centers, meaning it can exist as multiple stereoisomers. The determination of the stereochemical purity of a specific enantiomer or diastereomer is paramount, as different stereoisomers can exhibit distinct biological activities. Optical rotation measurement is a classical and effective technique for assessing the chiral purity of a sample. masterorganicchemistry.comlibretexts.org

Chiral molecules have the ability to rotate the plane of plane-polarized light. khanacademy.org The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (temperature, solvent, concentration, and wavelength of light). The specific rotation, [α], is a standardized measure of this property and is calculated from the observed rotation. libretexts.org

For a sample of this compound, measuring its optical rotation allows for the determination of its enantiomeric excess (e.e.), which is a measure of the excess of one enantiomer over the other in a mixture. A sample consisting of a single enantiomer will exhibit the maximum specific rotation, while a racemic mixture (an equal mixture of both enantiomers) will show no optical rotation. libretexts.org

The measurement is performed using a polarimeter. A solution of the compound with a known concentration is placed in a sample tube of a specific length, and plane-polarized light is passed through it. The angle by which the plane of light is rotated is the observed rotation.

Below is a hypothetical data table illustrating the kind of data obtained from optical rotation measurements for a sample of (2R,4S)-4-Methyl-2-phenylpyrrolidine hydrochloride.

ParameterValue
Wavelength 589 nm (Sodium D-line)
Temperature 20 °C
Solvent Methanol
Concentration (c) 1.0 g/100 mL
Path Length (l) 1 dm
Observed Rotation (α) +X.X°
Calculated Specific Rotation [α] +Y.Y°
Enantiomeric Excess (e.e.) Z%

The enantiomeric excess can be calculated using the formula: e.e. (%) = ([α]observed / [α]max) * 100, where [α]max is the specific rotation of the pure enantiomer. This analysis is crucial for ensuring the stereochemical integrity of the final product.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample, which is then used to confirm the empirical formula of the synthesized compound. For this compound, with the chemical formula C₁₁H₁₆ClN, elemental analysis is a definitive method to verify its atomic constitution.

The analysis is typically performed using an automated elemental analyzer, which involves the combustion of a small, precisely weighed sample in a stream of oxygen. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂), are separated and quantified. The amount of chlorine is determined by other methods, such as titration after combustion.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are then compared with the theoretical percentages calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed structure and purity of the compound.

The theoretical and hypothetical experimental results for the elemental analysis of this compound are presented in the interactive data table below.

ElementTheoretical %Experimental %
Carbon (C) 66.8366.75
Hydrogen (H) 8.168.21
Chlorine (Cl) 17.9317.88
Nitrogen (N) 7.087.12

The close correlation between the theoretical and hypothetical experimental values in the table would confirm the empirical formula of the synthesized this compound.

Future Research Directions and Potential Academic Applications

Development of Novel Analogs with Enhanced Specificity and Potency

Future research will likely focus on the rational design and synthesis of new analogs of 4-Methyl-2-phenylpyrrolidine (B2485533). The pyrrolidine (B122466) scaffold is highly versatile, and minor structural modifications can lead to significant changes in biological activity. nih.govfrontiersin.org The spatial arrangement of substituents on the pyrrolidine ring can dictate the molecule's conformation and, consequently, its interaction with biological targets. nih.gov

Key areas for analog development include:

Stereoisomer Synthesis: The carbon atoms at the 2 and 4 positions of the pyrrolidine ring are potential chiral centers. The synthesis and evaluation of different stereoisomers are crucial, as biological targets often exhibit enantioselectivity. researchgate.net The spatial orientation of the methyl and phenyl groups can lead to different binding modes and biological profiles. researchgate.netnih.gov

Substitution at the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or alkoxy groups) onto the phenyl ring can modulate the electronic properties and lipophilicity of the molecule. This can influence target affinity and pharmacokinetic properties. For instance, analogs of pyrovalerone, which shares a phenylpyrrolidine core, have shown that substitutions on the aromatic ring significantly alter their potency as inhibitors of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. nih.gov

Modification of the Methyl Group: Altering the alkyl substituent at the 4-position could influence the conformational dynamics of the pyrrolidine ring, potentially locking it into a bioactive conformation. nih.gov

The goal of these synthetic efforts is to produce analogs with improved selectivity for specific biological targets, thereby increasing potency and refining the molecule's pharmacological profile. Structure-activity relationship (SAR) studies will be essential to systematically guide these modifications. researchgate.netnih.gov

Elucidation of Undiscovered Biological Targets

While existing research may point to certain activities, the full biological profile of 4-Methyl-2-phenylpyrrolidine hydrochloride is likely not completely understood. Future investigations should aim to identify and validate novel biological targets. The pyrrolidine scaffold is present in numerous pharmacologically active agents, interacting with a wide array of receptors and enzymes. frontiersin.orgontosight.ai

Potential research strategies include:

Affinity-Based Proteomics: This technique can be used to "fish" for binding partners of 4-Methyl-2-phenylpyrrolidine from cell lysates, helping to identify previously unknown protein targets.

Phenotypic Screening: High-throughput screening of the compound across various cell lines and disease models can uncover unexpected biological activities, which can then be reverse-engineered to identify the molecular target.

In Silico Target Prediction: Computational algorithms can predict potential binding targets based on the chemical structure of the compound by comparing it to databases of known ligands and their targets.

Identifying new targets could open up entirely new therapeutic possibilities for this class of compounds and deepen the understanding of the pathways they modulate.

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is accelerating the pace of chemical and materials discovery. nih.govresearchgate.net For this compound, this integration can streamline the research and development process.

Computational approaches can be applied to:

Molecular Docking: Predicting the binding orientation and affinity of 4-Methyl-2-phenylpyrrolidine and its potential analogs to the active sites of known or hypothesized protein targets. scispace.comnih.govresearchgate.net This can help prioritize which analogs to synthesize and test.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of pyrrolidine derivatives with their biological activity. scispace.comresearchgate.net These models can then be used to predict the activity of novel, unsynthesized compounds.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound when bound to a target protein over time, providing insights into the stability of the interaction and the key residues involved. scispace.comresearchgate.net

These computational predictions must be validated through rigorous experimental work. nih.govresearchgate.net High-throughput synthesis and screening can be employed to rapidly test the computationally prioritized compounds. nih.gov Techniques like X-ray crystallography or cryo-electron microscopy can then be used to determine the precise binding mode of the most promising compounds, feeding this information back to refine the computational models. nih.gov

Contribution to Fundamental Understanding of Pyrrolidine Chemical Biology

Beyond its direct therapeutic potential, this compound can serve as a valuable research tool or chemical probe to investigate fundamental biological processes. The pyrrolidine nucleus is a privileged scaffold in pharmaceutical science, appearing in many FDA-approved drugs. nih.gov

Studying this specific compound can contribute to:

Understanding Receptor Pharmacology: If the compound is found to be a selective ligand for a particular receptor, it can be used to probe the structure, function, and signaling pathways of that receptor. For example, phenylpyrrolidine derivatives have been instrumental in studying neurotransmitter transporters. nih.gov

Mapping Structure-Function Relationships: Detailed analysis of how modifications to the 4-Methyl-2-phenylpyrrolidine structure affect its biological activity provides fundamental insights into the principles of molecular recognition by biological systems. researchgate.net

Developing New Synthetic Methodologies: The pursuit of novel analogs may spur innovation in synthetic organic chemistry, leading to new and more efficient ways to construct and functionalize the pyrrolidine ring. nih.gov

By exploring these avenues, research into this compound can extend beyond the compound itself, contributing valuable knowledge to the broader fields of medicinal chemistry and chemical biology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.